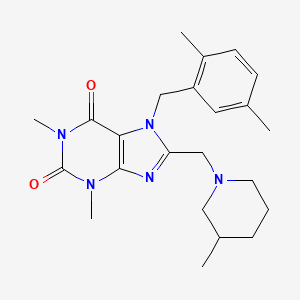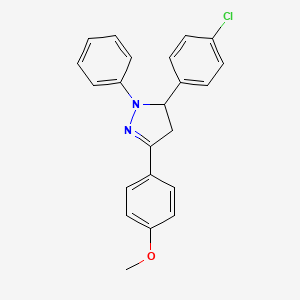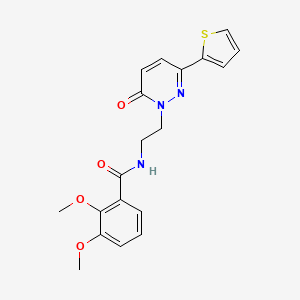
1-Cyclopropyl-N-methylpiperidin-4-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclopropyl-N-methylpiperidin-4-amine hydrochloride is a chemical compound with the CAS Number: 2171803-16-8 . It has a molecular weight of 190.72 . The compound is typically stored at room temperature . It is available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is 1-cyclopropyl-N-methylpiperidin-4-amine hydrochloride . The InChI code is 1S/C9H18N2.ClH/c1-10-8-4-6-11(7-5-8)9-2-3-9;/h8-10H,2-7H2,1H3;1H . This code provides a unique identifier for the molecular structure of the compound.Physical And Chemical Properties Analysis
1-Cyclopropyl-N-methylpiperidin-4-amine hydrochloride is a powder that is stored at room temperature . The compound’s molecular weight is 190.72 .Scientific Research Applications
Synthesis of N-Substituted Derivatives
The development of methods for synthesizing N-substituted derivatives is crucial in medicinal chemistry for creating novel compounds with potential therapeutic applications. For instance, Han et al. (2010) developed a microwave-assisted synthesis of N-substituted 2-amino-1,6-naphthyridine derivatives using a one-pot reaction that offers operational simplicity and increased safety (Han et al., 2010). This methodology could potentially be adapted for synthesizing derivatives of 1-Cyclopropyl-N-methylpiperidin-4-amine hydrochloride.
Intramolecular Reactions
Intramolecular reactions utilizing cyclopropyl groups have been explored for the synthesis of complex molecules. Brosius et al. (1999) reported the use of a nitrogen-bound silicon tether in an intramolecular Diels−Alder reaction, showcasing a strategy for constructing cyclic compounds (Brosius et al., 1999). Techniques like these could be of interest for modifying or synthesizing analogs of 1-Cyclopropyl-N-methylpiperidin-4-amine hydrochloride for research purposes.
Lewis Acid-Catalyzed Reactions
Lewis acid-catalyzed reactions are a fundamental part of organic synthesis, including the synthesis of pharmaceuticals. Lifchits and Charette (2008) described the Lewis acid-catalyzed ring-opening of activated cyclopropanes with amine nucleophiles, a method that could potentially be applicable to the synthesis or modification of compounds like 1-Cyclopropyl-N-methylpiperidin-4-amine hydrochloride (Lifchits & Charette, 2008).
Copper-promoted N-cyclopropylation
Copper-promoted N-cyclopropylation reactions offer a pathway to introduce cyclopropyl groups into aromatic and aliphatic amines, potentially allowing for the synthesis of analogs or derivatives of 1-Cyclopropyl-N-methylpiperidin-4-amine hydrochloride with varied biological activities. Bénard et al. (2010) demonstrated this method, highlighting its applicability in the synthesis of N-cyclopropyl derivatives with good to excellent yields (Bénard et al., 2010).
Protecting Groups for Amines
The development and application of protecting groups for amines are essential in multi-step organic syntheses, especially for pharmaceuticals. Snider and Wright (2011) introduced the (1-methyl)cyclopropyloxycarbonyl (MPoc) carbamate as a new protecting group for amines, offering a strategy that could be relevant for the synthesis or modification of 1-Cyclopropyl-N-methylpiperidin-4-amine hydrochloride (Snider & Wright, 2011).
Safety and Hazards
The compound has been classified with the signal word “Warning” and is associated with the hazard statements H315, H319, and H335 . These statements correspond to skin irritation, serious eye irritation, and respiratory irritation, respectively . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
properties
IUPAC Name |
1-cyclopropyl-N-methylpiperidin-4-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2.ClH/c1-10-8-4-6-11(7-5-8)9-2-3-9;/h8-10H,2-7H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZILOOMZGVHTJAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCN(CC1)C2CC2.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(benzyl(4-((4-ethoxyphenyl)amino)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)ethanol](/img/structure/B2945131.png)
![methyl 2-[(1R)-1-[(2-aminopyridin-3-yl)oxy]ethyl]-4-fluorobenzoate](/img/structure/B2945132.png)
![5-(1,3-Benzodioxol-5-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2945136.png)




![1-[(4-Isopropylphenyl)sulfonyl]piperazine](/img/structure/B2945146.png)
![2-((2-(azepan-1-yl)-2-oxoethyl)thio)-3-(3-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2945147.png)



